molecular formula C15H14FN3O3S2 B2889276 (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035003-59-7

(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2889276
CAS RN: 2035003-59-7
M. Wt: 367.41
InChI Key: UUXCOVYKMXWUSV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H14FN3O3S2 and its molecular weight is 367.41. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The design and synthesis of acrylamide conjugates have been extensively studied for their potential as anticancer agents. For example, acrylamide derivatives have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These compounds have shown promise as tubulin polymerization inhibitors, a critical target in cancer therapy. The cytotoxic activity was specifically noted against lung adenocarcinoma epithelial cell lines, demonstrating the potential of such compounds in targeted cancer treatment (Kamal et al., 2014).

Antimicrobial and Antifungal Properties

In addition to their potential in cancer therapy, acrylamide derivatives have been explored for their antimicrobial and antifungal properties. Novel synthetic pathways have led to the creation of compounds that exhibit significant activity against a range of microorganisms. This includes the development of thiosemicarbazide derivatives, which serve as precursors for synthesizing target heterocyclic compounds with notable antimicrobial assessment (Elmagd et al., 2017).

Molecular Docking and Inhibition Studies

The compound's relevance extends to molecular modeling and docking studies, where acrylamide derivatives are investigated for their binding affinities to various biological targets. Such research aids in understanding the molecular basis of the compound's action and optimizing its design for enhanced activity. For example, acrylamide derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway, showcasing their potential in treating diseases like rheumatoid arthritis (Zeng et al., 2020).

properties

IUPAC Name

(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S2/c1-18-13-8-11(16)12(9-14(13)19(2)24(18,21)22)17-15(20)6-5-10-4-3-7-23-10/h3-9H,1-2H3,(H,17,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXCOVYKMXWUSV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C=CC3=CC=CS3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C(=C2)NC(=O)/C=C/C3=CC=CS3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.